![molecular formula C24H25FN4O3 B2586188 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 942012-63-7](/img/structure/B2586188.png)
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as FLX475, is a novel small molecule inhibitor that targets the C-C motif chemokine receptor 4 (CCR4). CCR4 is a chemokine receptor that is expressed on the surface of T cells and is involved in the migration of T cells to sites of inflammation. FLX475 has been shown to be effective in preclinical models of cancer, autoimmune diseases, and allergic diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide showed potent antiviral activity against Coxsackie B4 virus .
Antitubercular Potential
Indole derivatives have been investigated for their efficacy against Mycobacterium tuberculosis (MTB). Notably:
- Compound 3 : Triple-acting PPARα, -γ, and -δ agonist 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid demonstrated in vitro antitubercular activity .
Anticancer Properties
Indole-based compounds have shown promise in cancer research:
Mechanism of Action
Target of Action
The compound “N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide” could potentially target protein kinases due to the presence of the quinoline moiety . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular activities such as proliferation, differentiation, programmed cell death, migration, and chemoinvasion .
Mode of Action
The presence of the fluorophenyl and morpholinoethyl groups could enhance binding affinity to the target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on the specific protein kinase it targets. For instance, if it targets c-Met kinase, it could affect pathways related to cell growth, survival, and migration .
Pharmacokinetics
The presence of the morpholinoethyl group could potentially enhance its solubility, which could improve its bioavailability .
Result of Action
The result of the compound’s action would depend on the specific protein kinase it targets. If it inhibits a kinase involved in cell proliferation, it could potentially slow down or stop the growth of certain cells .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the presence of other drugs could potentially affect the compound’s action through drug-drug interactions .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-16-14-21(19-4-2-3-5-20(19)27-16)28-24(31)23(30)26-15-22(29-10-12-32-13-11-29)17-6-8-18(25)9-7-17/h2-9,14,22H,10-13,15H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTXRGOFAMMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide |
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